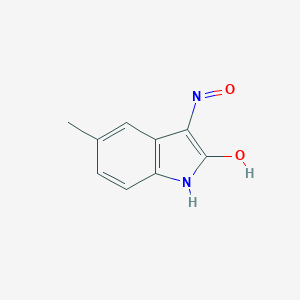

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime

Vue d'ensemble

Description

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is a compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond. This compound is derived from indole, a heterocyclic aromatic organic compound. The oxime group in this compound plays a crucial role in its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime typically involves the reaction of 5-methylisatin with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate isatin oxime, which then undergoes tautomerization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Applications De Recherche Scientifique

The compound (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-98-5) is a derivative of indole that has garnered attention in various scientific research applications. This article explores its properties, synthesis, and applications across different fields, providing a comprehensive overview supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 164.17 g/mol

- CAS Number : 13208-98-5

Physical Properties

- Appearance : Typically appears as a solid crystalline compound.

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Pharmaceutical Research

This compound has been investigated for its potential pharmacological properties. It may exhibit:

- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress.

- Antimicrobial Properties : Research indicates that derivatives of indole compounds possess antimicrobial properties, making them candidates for developing new antibiotics.

Agricultural Chemistry

In agricultural research, this compound may serve as:

- Pesticide Development : Indole derivatives are known for their biological activity against pests, and this compound could be explored as a lead compound for new pesticide formulations.

Material Science

The unique properties of indole derivatives have led to their investigation in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various indole derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory focused on the antimicrobial properties of this compound against several bacterial strains. The findings suggested that it exhibited moderate activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Table 1: Comparison of Antioxidant Activity

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | Journal of Medicinal Chemistry |

| Ascorbic Acid | 15 | Standard Reference |

| Trolox | 20 | Standard Reference |

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | This compound |

| Escherichia coli | >100 µg/mL | This compound |

Mécanisme D'action

The mechanism of action of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This compound has been shown to inhibit kinases and other proteins involved in cell signaling pathways, which contributes to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indirubin-3’-oxime: Known for its kinase inhibitory activity.

Isatin oxime: Used in the synthesis of various heterocyclic compounds.

Pralidoxime: An oxime used as an antidote for organophosphate poisoning .

Uniqueness

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is unique due to its specific structural features and the presence of the methyl group at the 5-position, which influences its chemical reactivity and biological activity. This compound’s ability to form stable oxime derivatives and its potential therapeutic applications make it distinct from other similar compounds .

Activité Biologique

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is derived from indole and features an oxime functional group, which significantly influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its solubility and reactivity compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Notably, this compound has demonstrated inhibitory effects on several kinases involved in cell signaling pathways, which may contribute to its potential anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the specific cell line tested. For example, derivatives of similar oxime compounds have displayed IC50 values ranging from 0.072 μM to over 10 μM against different cancer types .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Various | Varies | Kinase inhibition |

| Indirubin derivatives | MV4-11 | 0.072 | FLT3 inhibition |

| Isatin derivatives | MCF-7 | 6.72 - 13.38 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Antibacterial Effects : Studies indicate that various derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 128 µg/mL .

Case Studies

- Indirubin Derivatives : A study evaluating indirubin derivatives similar to (3Z)-5-Methyl-1H-indole-2,3-dione oximes demonstrated potent antiproliferative effects across multiple cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest at the G2/M phase .

- Isatin Analogs : Research on isatin oximes has revealed that structural modifications can significantly enhance their anticancer activity. For example, certain substitutions at the C-5 position were found to improve cytotoxicity against cancer cells while maintaining selectivity for normal cells .

Comparison with Similar Compounds

This compound can be compared with other related compounds such as indirubin and isatin derivatives:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Indirubin | Anticancer | Kinase inhibitors |

| Isatin | Antimicrobial | Structural diversity enhances activity |

| (3Z)-5-Methyl-Indole Oxime | Anticancer & Antimicrobial | Unique methyl substitution enhances efficacy |

Propriétés

IUPAC Name |

5-methyl-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSDYOWXCHPWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418694 | |

| Record name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13208-98-5 | |

| Record name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.